Product packaging for Mdmb-chmica(Cat. No.:CAS No. 1971007-95-0)

Mdmb-chmica

Cat. No.: B608949
CAS No.: 1971007-95-0
M. Wt: 384.5 g/mol
InChI Key: SRJKCVHWIDFUBO-HXUWFJFHSA-N

Description

MDMB-CHMICA, with the systematic name Methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate, is a potent synthetic cannabinoid receptor agonist belonging to the indole-3-carboxamide structural class . It has a molecular formula of C23H32N2O3 and a molecular weight of 384.52 g/mol . This compound is presented as a white to off-white crystalline powder with a high HPLC purity, typically exceeding 98.5% . This compound acts as a highly potent full agonist of the CB1 (cannabinoid receptor type 1) . Its pharmacological profile is characterized by an exceptionally high binding affinity and functional activity at the CB1 receptor, with studies indicating it has significantly greater potency than earlier synthetic cannabinoids like JWH-018 . This makes it a critical compound for researchers studying the structure-activity relationships of synthetic cannabinoids, their mechanisms of action, and their potent effects on the central nervous system . The primary research applications for this compound are in the fields of forensic and clinical toxicology. It is an essential reference standard for the analytical confirmation of substance abuse . Researchers utilize it to develop and validate sensitive detection methods in various biological matrices, including blood, urine, and hair, using techniques such as LC-MS/MS and high-resolution mass spectrometry (HRMS) . Its detection is vital for investigating acute intoxications and fatalities, as the substance has been implicated in numerous serious adverse events across Europe, including non-fatal poisonings and deaths . Symptoms reported in these cases include unconsciousness, tachycardia, seizures, aggression, and respiratory distress . Metabolism studies have identified that this compound undergoes mono-hydroxylations and ester hydrolysis in vivo, leading to a range of metabolites that can be targeted in urine analysis . This product is provided strictly for research use only (RUO) in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please be aware that this compound is a controlled substance in numerous countries, including the United States (Schedule I), the United Kingdom (Class B), and under international law (UN Psychotropic Schedule II) . Researchers are responsible for ensuring their compliance with all applicable laws and regulations governing the procurement, handling, and use of controlled substances in their region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O3 B608949 Mdmb-chmica CAS No. 1971007-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h8-9,12-13,15-16,20H,5-7,10-11,14H2,1-4H3,(H,24,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJKCVHWIDFUBO-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009993
Record name MDMB-CHMICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971007-95-0
Record name MDMB-CHMICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMB-CHMICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDMB-CHMICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6JI7EA6EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Manufacturing Forensics of Mdmb Chmica

Elucidation of Synthetic Pathways and Precursor Chemistry

The manufacturing of MDMB-CHMICA typically involves the coupling of two main precursor molecules: a substituted indole (B1671886) core and an amino acid derivative. The specific reagents and reaction conditions used in this process can leave a distinct chemical signature in the final product.

Common Synthetic Routes (e.g., coupling agents, amino acid precursors)

The synthesis of this compound is generally achieved through the formation of an amide bond between 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and the methyl ester of an amino acid. researchgate.netnih.gov A common precursor for the amino acid portion is L-tert-leucine methyl ester. europa.eu The indole precursor itself can be synthesized from starting materials like indole, indole-3-carboxylic acid, indole-3-carboxylic acid methyl ester, or indole-3-carbaldehyde, which are then alkylated using cyclohexylmethyl bromide. europa.euofdt.fr

The final coupling step necessitates the use of a coupling agent to activate the carboxylic acid. Forensic studies have investigated the use of various coupling agents, including oxalyl chloride, thionyl chloride, and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to understand how they influence the final product and its impurity profile. researchgate.netnih.gov

Precursor TypeCommon Examples
Indole PrecursorsIndole, Indole-3-carboxylic acid, Indole-3-carbaldehyde
Amino Acid PrecursorL-tert-leucine methyl ester
Alkylating AgentCyclohexylmethyl bromide
Coupling AgentsOxalyl chloride, Thionyl chloride, HATU

Stereochemical Control in Synthesis (e.g., (S)-enantiomer prevalence)

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-MDMB-CHMICA and (R)-MDMB-CHMICA. europa.eu Analysis of seized samples has overwhelmingly shown a predominance of the (S)-enantiomer. researchgate.netwikipedia.org This is attributed to the use of the naturally abundant and inexpensive L-tert-leucine methyl ester as a precursor, which has the (S)-configuration. researchgate.netwikipedia.orgnih.gov The enantiomeric purity of seized samples is often high, with the (S)-enantiomer accounting for 93.6–99.3% of the mixture. researchgate.net The synthesis is designed to retain this stereochemistry, leading to the prevalence of the (S)-form in illicit markets.

Impurity Profiling and Characterization in this compound Samples

The analysis of impurities in seized drug samples, known as impurity profiling, is a powerful forensic tool. It can provide insights into the synthetic route employed, link different seizures to a common source, and estimate production batch sizes. researchgate.netacs.org

Identification of Synthesis-Related Impurities

Forensic investigations have identified numerous synthesis-related impurities in this compound samples. researchgate.netnih.gov These impurities can arise from unreacted starting materials, side reactions, or the use of specific reagents. For instance, one study identified fifteen key impurities in 61 powder samples. researchgate.netnih.gov A notable impurity, methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate, was found in high abundance in some samples, suggesting a variation in the synthesis pathway. researchgate.netacs.orgnih.gov Another impurity, a triethylammonium (B8662869) salt, has been identified, likely resulting from the use of triethylamine (B128534) as a base during synthesis. beilstein-journals.org

ImpurityLikely Origin
Methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoateSide reaction or alternative synthesis pathway
Triethylammonium saltUse of triethylamine as a base
Unreacted Precursors (e.g., 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid)Incomplete reaction

Impact of Reaction Conditions on Impurity Signatures (e.g., time, temperature, coupling reagents)

The specific conditions of the synthesis have a direct and significant impact on the resulting impurity profile. researchgate.netnih.gov Controlled synthesis experiments have demonstrated that varying the coupling reagent (e.g., oxalyl chloride vs. thionyl chloride vs. HATU) produces clearly distinguishable impurity signatures. researchgate.netnih.govresearchgate.net Similarly, altering the reaction time and temperature also affects the types and quantities of impurities formed. researchgate.netnih.govresearchgate.net Even syntheses conducted on different days, despite following the same procedure, can result in discriminable impurity profiles, while replicates performed on the same day tend to show similar signatures. researchgate.netnih.gov This sensitivity of the impurity profile to reaction parameters allows forensic chemists to potentially differentiate between batches produced at different times or by different clandestine laboratories.

Degradation Product Analysis of this compound

Understanding the degradation of this compound is important, particularly as the most common route of administration is smoking, which involves high temperatures. nih.govcapes.gov.br Analysis of smoke condensates has revealed that this compound undergoes thermal degradation. nih.govcapes.gov.br Pyrolytic cleavage of the methyl ester and the amide bond leads to the formation of various degradation products. nih.govcapes.gov.br One notable combustion product identified is a novel keto-δ-lactam, a dihydro-1H-pyridoindole-dione. rsc.orgrsc.org The identification of such unique degradation products can serve as valuable markers for toxicologists and drug analysts examining samples from suspected users. rsc.orgrsc.org Stability tests have also identified two degradation products of this compound over time, even without combustion. researchgate.netnih.gov

Thermal Degradation Products (e.g., from simulated smoking)

Since smoking is a primary route of administration for synthetic cannabinoids, studying their thermal degradation is crucial for identifying exposure markers. nih.gov When this compound is subjected to high temperatures, such as those in a smoking scenario, it undergoes significant chemical transformation.

Simulated smoking studies have been developed to trap and analyze the volatile compounds produced during combustion. news-medical.netrsc.org These simulators mimic human inhalation, allowing for the efficient capture of combustion products using methods like twin-trap systems with dry ice/acetone traps. news-medical.net Analysis of the trapped substances, typically via techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), reveals that this compound is volatile, with the parent compound and various degradants being recovered. rsc.org

A key finding from these simulations is the pyrolytic cleavage of the methyl ester and amide bonds of this compound. nih.gov This process leads to the formation of several degradation products. Notably, the combustion of this compound has been shown to produce a novel keto-δ-lactam, specifically a dihydro-1H-pyridoindole-dione, whose structure and formation mechanism have been proposed. news-medical.netrsc.org The identification of such unique thermal degradants provides valuable markers for toxicologists and forensic analysts examining samples from suspected users. news-medical.netrsc.org

Table 1: Identified Thermal Degradation Products of this compound

Product Type Description Analytical Method Reference
Pyrolytic Cleavage Products Degradants resulting from the cleavage of the methyl ester and amide bonds. Smoke Condensate Analysis nih.gov
Novel Keto-δ-lactam A dihydro-1H-pyridoindole-dione formed during combustion. UHPLC-ESI-MS, GC-MS rsc.org

Stability Studies of this compound and its Degradants

Stability testing is essential for understanding how the chemical profile of a sample might change over time and under various storage conditions. Studies on this compound have identified two primary degradation products that form under controlled stability tests. researchgate.netnih.gov These degradants are distinct from the numerous impurities that arise during synthesis. nih.govresearchgate.net

The formation of these degradation products highlights the compound's potential for chemical alteration after production, which can have implications for forensic analysis, particularly in interpreting the significance of minor components in a seized sample. Research indicates that this compound has a shelf life of at least five years when stored at -20°C. caymanchem.com

Table 2: Degradation Products of this compound from Stability Tests

Degradant Type Number Identified Context Reference
Degradation Products Two Found during stability tests of synthesized this compound. researchgate.netnih.gov

Batch Discrimination and Source Attribution Methodologies

Forensic intelligence aims to establish links between drug seizures to understand manufacturing and distribution networks. For this compound, several advanced analytical methodologies are employed to discriminate between production batches and trace them back to a potential common origin.

Application of Impurity Signatures for Forensic Intelligence

Every chemical synthesis process leaves behind a characteristic fingerprint of by-products and unreacted starting materials known as an impurity profile or signature. nih.gov Clandestine laboratories often use different synthesis pathways, precursor chemicals, and reaction conditions (e.g., temperature, reaction time, coupling agents), resulting in unique impurity signatures. researchgate.netnih.govresearchgate.net

Forensic analysis of this compound involves characterizing these synthesis-related impurities. nih.gov In one comprehensive study, fifteen key impurities were identified in seized powder samples. researchgate.netnih.gov The structural elucidation of these impurities provides valuable intelligence about the manufacturing process and the specific precursors used. researchgate.netnih.gov For example, controlled syntheses of this compound using different coupling agents like oxalyl chloride, thionyl chloride, and HATU produced clearly distinguishable impurity profiles. researchgate.netnih.gov Similarly, syntheses performed on different days showed discriminable signatures, whereas replicates from the same day were similar. researchgate.netnih.gov

This approach allows forensic chemists to compare the impurity signatures of different seizures to determine if they originate from the same production batch. researchgate.net For instance, the analysis of a large seizure of forty 1kg samples of this compound revealed one highly abundant impurity in three of the samples, suggesting they were manufactured using a different synthesis pathway. acs.orgnih.gov

Table 3: Key Synthesis-Related Impurities in this compound

Number of Impurities Assessed Context Findings Reference
15 Key Impurities Based on 61 seized powder samples. Provided insights into manufacturing processes and precursors. researchgate.netnih.gov
8 New Impurities Found in controlled laboratory syntheses. Different coupling agents and conditions created distinct signatures. researchgate.netnih.gov
1 Specific Impurity (m/z 498) Identified in a large seizure. Identified as methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate; indicated a varying synthesis pathway. researchgate.netacs.org

Utilization of Stable Isotope Ratio Mass Spectrometry (IRMS) for Source Tracing

Stable Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the geographical origin and synthetic pathway of organic compounds. fmach.itforensic-isotopes.org It measures the precise ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) within a molecule. fmach.it These ratios are influenced by the geographical source of the precursor chemicals and the specific manufacturing process, providing a unique isotopic signature. forensic-isotopes.org

In the context of this compound, IRMS has been successfully applied to analyze the δ¹³C and δ¹⁵N isotope ratios. researchgate.netnih.gov This analysis is often performed using an elemental analyzer (EA-IRMS) or gas chromatography coupled to IRMS (GC-IRMS). nih.govpolicija.si Studies have combined IRMS data with impurity profiles to create robust chemometric models for linking samples. policija.si

Research on 61 powder samples and 118 herbal blends containing this compound used IRMS to identify three major clusters of samples. nih.gov These clusters, distinguished by their isotopic signatures, likely represented large shipments produced with the same precursor materials that were successively introduced to the market. nih.gov This demonstrates the utility of IRMS in tracing distribution networks on a larger scale. researchgate.netresearchgate.net

Multivariate Data Analysis in Profiling

The large and complex datasets generated from impurity profiling and IRMS require sophisticated statistical tools for interpretation. Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are essential for classifying samples and identifying correlations. researchgate.netnih.gov

PCA is used to reduce the dimensionality of the data, visualizing the relationships between samples based on their chemical profiles. acs.org In the analysis of this compound, PCA has been used to evaluate the relative peak areas of key impurities from liquid chromatography-mass spectrometry (LC-MS) data. researchgate.netnih.gov This allows for the classification of dozens of seized samples into distinct groups or clusters. researchgate.netnih.govresearchgate.net

For example, in a study of 40 seized 1kg samples, PCA and HCA were used to analyze the impurity signatures. acs.orgnih.gov After identifying three outliers, the remaining 37 samples were subdivided into five distinct clusters, suggesting a maximum production batch size of approximately 10 kg for that particular source. researchgate.netacs.orgnih.gov This combination of chemical analysis and multivariate statistics provides powerful, actionable forensic intelligence, demonstrating the necessity of using both analytical techniques to extract the maximum amount of information. nih.govascld.org

Advanced Analytical Methodologies for Mdmb Chmica Detection and Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to the structural analysis of MDMB-CHMICA, offering detailed insights into its molecular framework, functional groups, and stereochemistry.

High-Resolution Mass Spectrometry (HRMS, LC-ESI-QTOF-MS, GC-MS)

Mass spectrometry (MS) is a cornerstone for the detection of this compound in various matrices, including seized materials and biological samples. High-resolution mass spectrometry (HRMS), often coupled with a chromatographic system, provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of seized drug samples. ofdt.fr In GC-MS analysis, this compound typically undergoes fragmentation upon electron ionization (EI). The resulting mass spectrum shows characteristic fragment ions, although co-elution with similar compounds like MMB-CHMICA can sometimes occur, necessitating the use of different polarity GC columns for resolution. unodc.orgswgdrug.org The EI mass spectrum of this compound shows a molecular ion peak (m/z 384) and several key fragments resulting from the cleavage of the tert-butyl group, the methoxy (B1213986) group, and the amide bond. swgdrug.orgrsc.org

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is another powerful HRMS technique. It is particularly suited for analyzing complex mixtures and biological samples, as it can detect both the parent compound and its metabolites with high sensitivity and specificity. researchgate.netnih.govresearchgate.netresearchgate.net This method has been successfully used to identify this compound in serum and blood samples from intoxication cases. researchgate.netmdpi.comnih.gov The ESI process typically generates a protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to produce characteristic fragment ions for structural confirmation. rsc.orgnih.govresearchgate.net

Table 2: Characteristic Mass Fragments of this compound

Technique Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation of Fragments
GC-EI-MS384 [M]⁺328, 296, 240, 144, 57Loss of tert-butyl; cleavage of amide and ester bonds. swgdrug.orgrsc.org
LC-ESI-MS/MS385 [M+H]⁺353, 327, 214, 144Loss of methanol; loss of methoxycarbonyl; cleavage of amide bond. rsc.orguniklinik-freiburg.de

Vibrational and Electronic Circular Dichroism (VCD/ECD) Spectroscopy

This compound possesses a chiral center in its tert-leucinate moiety, meaning it can exist as two non-superimposable mirror images (enantiomers). Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. beilstein-journals.orgnih.gov

Studies have consistently shown that commercial samples of this compound exclusively contain the (S)-enantiomer. wikipedia.orgresearchgate.net This was determined by comparing the experimental VCD and ECD spectra of seized samples with spectra calculated using Density Functional Theory (DFT). nih.govresearchgate.netresearchgate.net The (S)-configuration is likely due to the use of the naturally abundant and inexpensive L-tert-leucine as a starting material in its synthesis. wikipedia.org While both techniques are valuable, VCD has been reported to be more conclusive than ECD for determining the absolute configuration of some related synthetic cannabinoids. beilstein-journals.orgnih.govresearchgate.net

Ultraviolet-Visible (UV/VIS) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV/VIS) Spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima related to its indole (B1671886) chromophore. mdpi.comunibo.itnih.gov Typical spectra show absorption peaks around 215-220 nm and 285-295 nm. mdpi.comunibo.it This technique is often used in conjunction with liquid chromatography for detection and quantification. beilstein-journals.orgnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to N-H stretching of the amide, C=O stretching of the amide and ester groups, and C-H stretching of the alkyl and aromatic components. mdpi.comacs.orgswgdrug.orgnih.gov

Table 3: Spectroscopic Data (UV/VIS and IR) for this compound

Technique Parameter Observed Value
UV/VISAbsorption Maxima (λmax)~220 nm and ~285 nm mdpi.comunibo.it
FTIRN-H Stretch~3300 cm⁻¹
FTIRC=O Stretch (Amide)~1640 cm⁻¹
FTIRC=O Stretch (Ester)~1735 cm⁻¹

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex matrices, impurities, or other psychoactive substances before its identification and quantification by a detector. gcms.cz

Liquid Chromatography (LC, UHPLC)

Liquid chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the premier separation technique for the analysis of this compound and its metabolites. mdpi.combeilstein-journals.orgmdpi.com UHPLC offers higher resolution, faster analysis times, and greater sensitivity compared to conventional LC. gcms.cznih.govdiva-portal.org

These methods typically employ reversed-phase columns (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbeilstein-journals.orgnih.govdiva-portal.org The specific conditions, including the column type, mobile phase composition, and gradient program, are optimized to achieve a good separation of this compound from other compounds that may be present in the sample. nih.govresearchgate.netnih.gov Chiral HPLC methods have also been developed to separate the (R) and (S) enantiomers of this compound, confirming that seized samples are typically enantiopure (S). beilstein-journals.orgnih.govresearchgate.net

Table 4: Example UHPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) diva-portal.org
Mobile Phase A Water with 0.1% Formic Acid diva-portal.org
Mobile Phase B Acetonitrile with 0.1% Formic Acid diva-portal.org
Flow Rate 0.3 - 0.5 mL/min mdpi.comdiva-portal.org
Detection QTOF-MS, Diode Array Detector (DAD) researchgate.netbeilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of synthetic cannabinoids, valued for its high chromatographic resolution and ability to identify active ingredients through their electron impact-mass spectra (EI-MS). unodc.org However, the analysis of this compound and its isomers by GC-MS is not without its challenges.

Challenges and Solutions in GC-MS Analysis:

A significant issue is the co-elution of structurally similar synthetic cannabinoids. For instance, this compound has been observed to co-elute with MMB-CHMICA when using standard HP-5 columns. unodc.org To overcome this, laboratories can employ GC columns with different polarities, such as the more polar DB-35 column, to achieve separation. unodc.org

Furthermore, the thermal instability of some synthetic cannabinoids can lead to degradation during GC-MS analysis, potentially complicating identification. tandfonline.com Despite these challenges, GC-MS remains a primary method for the identification and quantification of this compound in seized materials, including herbal mixtures and e-liquids. tandfonline.comkcl.ac.uk In such cases, the presence of this compound is confirmed by both GC-MS and other techniques like Nuclear Magnetic Resonance (NMR). tandfonline.com

Table 1: GC-MS Operating Conditions for this compound Analysis

ParameterConditionReference
Column TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) mdpi.com
Carrier Gas Helium mdpi.com
Inlet Temperature 200 °C mdpi.com
Injection Mode Split (50 mL min⁻¹ split flow) mdpi.com
Temperature Program 60 °C (1 min), ramp to 320 °C at 10 °C min⁻¹, hold for 13 min mdpi.com
Ionization Mode Electron Impact (EI) at 225 °C, 70 eV mdpi.com
Scan Range m/z 29–600 mdpi.com

Chiral Separation Techniques (Chiral HPLC)

This compound possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers), typically the (S) and (R) forms. The biological activity of these enantiomers can differ significantly, making their separation and identification crucial for a comprehensive toxicological assessment. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

Research has consistently shown that the (S)-enantiomer of this compound is the predominantly found form in seized samples and commercial products. researchgate.netresearchgate.net This suggests that the synthesis of this compound often starts from the readily available (S)-tert-leucine. beilstein-journals.org

Key Findings from Chiral HPLC Studies:

A self-developed chiral HPLC method was used to assess the enantiomeric purity of this compound in samples from test purchases and police seizures. researchgate.netbeilstein-journals.org

In the majority of analyzed samples, the (S)-enantiomer was found to be almost enantiopure (>98%). researchgate.netugent.be However, some samples contained small amounts (2% to 16%) of the (R)-enantiomer. researchgate.netugent.be

The separation of this compound enantiomers has been successfully achieved using a Chiralpak® IA-3 column in normal phase mode. researchgate.net

Chiral HPLC coupled with photodiode array and quadrupole time-of-flight mass spectrometry (chiral HPLC-PDA-QToF-MS/MS) has confirmed the predominance of the (S)-enantiomer in seized herbal materials, with percentages ranging from 93.6% to 99.3%. researchgate.netnih.gov

Table 2: Chiral HPLC Separation of this compound Enantiomers

Parameter(R)-enantiomer(S)-enantiomerReference
Retention Time (t_R) 6.84 min7.93 min beilstein-journals.org

Advanced Detection and Screening Strategies

The ever-expanding landscape of new psychoactive substances (NPS) necessitates the development of advanced detection and screening strategies that can identify both known and unknown compounds.

Targeted and Non-Targeted Screening Approaches

Forensic laboratories employ both targeted and non-targeted screening approaches to detect synthetic cannabinoids like this compound.

Targeted screening focuses on the detection of a predefined list of known compounds. researchgate.net Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used targeted approach for the selective identification of synthetic cannabinoids. nih.govdrugsandalcohol.ie While sensitive, this method is limited by the availability of reference standards and the need for continuous revalidation as new substances emerge. nih.govdrugsandalcohol.ie

Non-targeted screening , utilizing high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (QTOF) instrumentation, offers a solution to this limitation. nih.govdrugsandalcohol.ie This approach allows for the detection of a wide range of chemical features, enabling the identification of both expected and unexpected compounds and retrospective data analysis. nih.govdrugsandalcohol.iedntb.gov.ua

Application of Automated Data Processing Software (e.g., TASQ, Mass-MetaSite)

To manage the vast amounts of data generated by HRMS, automated data processing software has become indispensable. Programs like TASQ and Mass-MetaSite significantly streamline the identification of metabolites and parent compounds.

Mass-MetaSite is used to analyze LC-MS/MS datasets from in vitro metabolism studies (e.g., using pooled human liver microsomes) to identify potential metabolites. uniklinik-freiburg.denews-medical.net This software can automatically detect and assign chemical structures to metabolites based on the fragmentation patterns of the parent drug. uniklinik-freiburg.denews-medical.netwaters.commoldiscovery.com In one study, Mass-MetaSite identified 10 metabolites of this compound from an incubation sample. uniklinik-freiburg.denews-medical.net

TASQ (Target Analysis for Screening and Quantitation) software is then used to create screening methods based on the metabolite information generated by Mass-MetaSite. uniklinik-freiburg.denews-medical.net This involves creating a database with the name, formula, retention time, and accurate mass of the precursor and fragment ions of potential metabolites. uniklinik-freiburg.deuniklinik-freiburg.de This allows for the rapid and automated screening of authentic samples, with hits being rated based on mass and retention time accuracy, as well as the presence of qualifier ions. uniklinik-freiburg.deuniklinik-freiburg.de

This workflow has proven to be a less laborious and time-consuming alternative to manual data evaluation, enabling the rapid updating of screening methods to include new metabolites. uniklinik-freiburg.denews-medical.netuniklinik-freiburg.de

Integration of Artificial Intelligence and Machine Learning in Identification

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the identification of NPS. These technologies can assist in several key areas:

Predicting Pharmacological Activity: AI-driven generative models and quantitative structure-activity relationship (QSAR) models can be used to predict the potency and toxicological profiles of new psychoactive compounds, even before they are synthesized. mdpi.comresearchgate.net This can act as an early warning system for potentially dangerous new analogues. mdpi.com

Enhancing Analytical Workflows: ML algorithms are being used to enhance mass spectrometry-based techniques by predicting mass spectra for novel compounds and classifying spectra, thereby reducing the time required to identify a new drug. mdpi.comresearchgate.net

Automated Sample Scoring: In activity-based screening assays, ML models can be developed to automatically distinguish between positive and negative samples, matching the accuracy of manual scoring. researchgate.net This is particularly useful for universal screening of novel synthetic cannabinoid receptor agonists. researchgate.net

Specific Compound Identification: A recent study detailed the development of a dual excited-state intramolecular proton transfer (ESIPT) optical probe combined with a deep-learning convolutional algorithm for the specific and rapid identification of MDMB-type synthetic cannabinoids, even differentiating between six variants. nih.gov

This integration of AI and ML offers a promising path forward for tackling the challenges posed by the continuous emergence of new and potent synthetic cannabinoids like this compound. mdpi.comresearchgate.net

Metabolism and Biotransformation Research of Mdmb Chmica

In Vitro Metabolic Profiling Studies (e.g., Human Liver Microsomes, Hepatocytes)

The metabolic profile of MDMB-CHMICA has been extensively investigated using in vitro models that simulate human metabolism. Pooled human liver microsomes (pHLM) are a common tool for these studies, providing a rapid and low-cost method to obtain preliminary data on Phase I metabolites. news-medical.net Assays using pHLM have been successfully applied to identify the main metabolites of this compound. uniklinik-freiburg.degtfch.org These in vitro findings have been compared with metabolic profiles from authentic urine samples of users, confirming that the in vitro models effectively replicate the primary biotransformation pathways observed in vivo. uniklinik-freiburg.degtfch.orgnih.gov In addition to microsomes, human hepatocytes are also utilized, offering a more complete picture of metabolic processes, including both Phase I and Phase II reactions. nih.govnih.gov Studies have shown excellent agreement between the metabolites identified in pHLM incubations and those found in authentic forensic case samples, despite potential variations in relative abundances. news-medical.net

Identification and Characterization of Phase I Metabolites

Phase I metabolism of this compound is dominated by two major biotransformation reactions: hydroxylation and ester hydrolysis. uniklinik-freiburg.degtfch.orgwikipedia.org In total, up to 31 metabolites have been identified in vivo. wikipedia.org These reactions modify the parent compound into more polar molecules.

Oxidative reactions, specifically hydroxylation, are a primary metabolic route for this compound. gtfch.orgnih.gov These hydroxylations predominantly occur on the cyclohexyl methyl (CHM) side chain. nih.gov The cyclohexylmethyl hydroxylated metabolite is considered specific to this compound. uniklinik-freiburg.degtfch.org Further oxidation can also occur, leading to the formation of dihydroxylated metabolites or ketones. researchgate.net Studies using human liver microsomes have confirmed the formation of various monohydroxylated metabolites as key products of Phase I metabolism. nih.gov

Another major metabolic pathway is the hydrolysis of the methyl ester group, which cleaves the ester bond to form a carboxylic acid metabolite. uniklinik-freiburg.degtfch.orgnih.gov This reaction is a common biotransformation for synthetic cannabinoids that contain a tert-leucine methyl ester substituent. researchgate.net The resulting ester hydrolysis product can then undergo further Phase I reactions, such as hydroxylation. gtfch.orgnih.gov This leads to the formation of metabolites like the hydroxylated ester hydrolysis product, which is one of the main metabolites found in urine samples. gtfch.org

Phase I Metabolites of this compoundMetabolic Pathway
Monohydroxylated MetaboliteHydroxylation of the cyclohexyl methyl side chain
Ester Hydrolysis ProductCleavage of the methyl ester group to form a carboxylic acid
Hydroxylated Ester Hydrolysis ProductEster hydrolysis followed by hydroxylation
Dihydroxylated MetabolitesFurther oxidation of monohydroxylated metabolites

Identification and Characterization of Phase II Metabolites (e.g., glucuronidation, if relevant metabolites are identified)

Following Phase I reactions, the metabolites of this compound can undergo Phase II conjugation to further increase their water solubility for excretion. The most relevant Phase II pathway identified for this compound metabolites is glucuronidation. mdpi.com Studies have shown that the primary Phase I metabolites, particularly the mono-hydroxylated forms, are subject to extensive glucuronidation before being excreted in the urine. researchgate.netsemanticscholar.org This indicates that for analytical purposes, a step to cleave these glucuronide conjugates, typically using β-glucuronidase, is beneficial to enhance the sensitivity of detection methods for the underlying Phase I metabolites. semanticscholar.orgjefferson.edufrontiersin.org

Phase II Metabolites of this compoundMetabolic Pathway
Glucuronidated Monohydroxylated MetaboliteGlucuronide conjugation of a hydroxylated Phase I metabolite

Comparative Metabolism Studies with Analogues (e.g., MDMB-CHMINACA, ADB-CHMICA)

The metabolism of this compound shares similarities with its structural analogues. The metabolism of this compound is noted to be very similar to that of AB-CHMINACA, being dominated by ester cleavage and hydroxylation. uniklinik-freiburg.degtfch.org A key difference arises in the specificity of certain metabolites. While the cyclohexyl-methyl hydroxylated metabolite is specific to this compound, the metabolites formed after ester hydrolysis are not. uniklinik-freiburg.degtfch.org These ester hydrolysis products are likely to also be metabolites of the carboxamide analogue ADB-CHMICA. uniklinik-freiburg.degtfch.org This cross-reactivity is an important consideration for forensic analysis, as the detection of only the ester hydrolysis metabolite may not definitively prove the consumption of this compound alone. uniklinik-freiburg.de

Development of Metabolite-Specific Markers for Analytical Detection

For the reliable and sensitive detection of this compound consumption in urine, specific metabolite markers have been identified. The most suitable targets are metabolites that are both abundant and structurally unique to the parent compound. nih.gov The monohydroxylated metabolite, formed by the oxidation of the cyclohexyl methyl side chain, is considered a specific and suitable marker. uniklinik-freiburg.degtfch.org In addition, the ester hydrolysis product and two further hydroxylated metabolites of this hydrolysis product are also recommended as valuable targets for analytical methods. nih.govresearchgate.net By targeting these key metabolites, analytical screening methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can achieve selective and sensitive detection of this compound intake. nih.gov

Recommended Metabolite Markers for this compoundReason for Selection
Cyclohexyl-methyl Hydroxylated MetaboliteSpecific to this compound
Ester Hydrolysis ProductAbundant metabolite
Hydroxylated Ester Hydrolysis ProductsAbundant metabolites

Pharmacological Research: Receptor Interactions and Structure Activity Relationships

Cannabinoid Receptor (CB1 and CB2) Binding Affinities and Efficacy

MDMB-CHMICA demonstrates potent activity as a full agonist at both CB1 and CB2 receptors. nih.govresearchgate.neteuropa.eu In vitro studies have consistently shown its high affinity and efficacy, often surpassing that of earlier generations of synthetic cannabinoids. researchgate.netofdt.frmdpi.com

In vitro assays are crucial for quantifying the potency (EC50) and maximal effect (Emax) of compounds like this compound. The EC50 value represents the concentration of a drug that gives a half-maximal response, while Emax indicates the maximum response that can be achieved with the drug.

Studies utilizing various in vitro assay systems, such as cAMP accumulation assays and β-arrestin recruitment assays, have been employed to determine these values for this compound. nih.govugent.be In a cAMP assay, which measures the inhibition of cyclic AMP production upon receptor activation, this compound exhibited an EC50 value of 0.14 nM at the CB1 receptor, with an Emax of 94% compared to the full agonist CP 55,940. ofdt.fr Another study reported an EC50 value of 1.77 nM for this compound at the CB1 receptor. ugent.be

Fluorometric assays of membrane potential have also been used, showing that this compound is a potent agonist at both CB1 (EC50 = 0.45–36 nM) and CB2 (EC50 = 4.6–128 nM) receptors, with a general preference for CB1 activation. researchgate.net

Interactive Data Table: In Vitro Activity of this compound

Assay TypeReceptorParameterValueReference
cAMP AssayCB1EC500.14 nM ofdt.fr
cAMP AssayCB1Emax94% ofdt.fr
β-arrestin2 RecruitmentCB1EC501.77 nM ugent.be
Membrane PotentialCB1EC500.45–36 nM researchgate.net
Membrane PotentialCB2EC504.6–128 nM researchgate.net

To contextualize the potency of this compound, its receptor agonism is often compared to well-characterized reference compounds like JWH-018 and CP 55,940. ofdt.frnih.gov Research has demonstrated that this compound is significantly more potent than JWH-018, a first-generation synthetic cannabinoid. europa.euofdt.fr

For instance, in a cAMP assay, this compound (EC50 = 0.14 nM) was found to be approximately 8 times more potent than JWH-018 (EC50 = 1.13 nM). ofdt.fr Both compounds acted as full agonists in this assay, with comparable Emax values. ofdt.fr Similarly, when compared to CP 55,940, a classical cannabinoid receptor agonist, this compound often exhibits higher potency. ofdt.frmdpi.com In binding affinity studies, this compound also showed a high affinity for the human CB1 receptor, with a Ki value of 0.41 ± 0.141 nM, which is comparable to or greater than that of JWH-018 and CP 55,940 in similar assays. nih.gov

Interactive Data Table: Comparative Receptor Activity

CompoundReceptorEC50 (nM)Emax (%)Reference
This compoundCB10.1494 ofdt.fr
JWH-018CB11.1397 ofdt.fr
AB-CHMINACACB10.2794 ofdt.fr
AB-FUBINACACB10.8997 ofdt.fr
CP 55,940CB1-100 (Reference) ofdt.fr

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. For this compound, these studies have provided valuable insights into the key structural features that determine its high potency.

The indole (B1671886) core is a fundamental component of this compound's structure. Altering this core, for example, by adding a chloro-substituent at different positions, can significantly impact receptor binding affinity. mdpi.comunibo.it

A study investigating five chloroindole analogues of this compound found that the position of the chlorine atom was critical. mdpi.com Chlorination at the 2, 6, and 7 positions of the indole core resulted in compounds that largely retained their high binding affinity for the hCB1 receptor, with the 2-chloro analogue showing the lowest Ki value. mdpi.comresearchgate.net In contrast, chlorination at the 4 and 5 positions led to a reduction in binding affinity compared to the parent compound, this compound. mdpi.comunibo.itresearchgate.net This suggests that the steric and electronic properties of substituents at these positions are crucial for optimal receptor interaction.

Interactive Data Table: hCB1 Receptor Binding Affinities of Chloro-MDMB-CHMICA Analogues

CompoundKi (nM)Reference
2-chloro-MDMB-CHMICA0.58 mdpi.com
6-chloro-MDMB-CHMICA~1 mdpi.com
7-chloro-MDMB-CHMICA~1 mdpi.com
4-chloro-MDMB-CHMICA~5 mdpi.com
5-chloro-MDMB-CHMICA9.8 mdpi.com
This compound~0.41 nih.gov

The tert-leucinate moiety is a defining feature of this compound and plays a critical role in its high potency. mmu.ac.uknih.gov SAR studies have consistently shown that compounds containing a tert-leucinate group (MDMB-compounds) are more potent than their corresponding valine analogues (MMB-compounds). mmu.ac.uk The bulky tert-butyl group of the leucinate moiety appears to enhance the interaction with the cannabinoid receptors. researchgate.net

The replacement of the ester functionality in the tert-leucinate group with a primary amide can also influence activity. Generally, the ester-containing compounds like this compound tend to exhibit higher potency compared to their amide counterparts. ofdt.fr

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-MDMB-CHMICA and (R)-MDMB-CHMICA. core.ac.uk Stereochemistry has a profound impact on the pharmacological activity of this compound.

Research has consistently demonstrated that the (S)-enantiomer is significantly more potent at both CB1 and CB2 receptors than the (R)-enantiomer. researchgate.neteuropa.eu The EC50 values for the (S)-enantiomers at CB1 receptors can be about five times lower than those of the (R)-enantiomers. researchgate.net This difference in potency highlights the specific stereochemical requirements for optimal binding and activation of the cannabinoid receptors. The conformation of the bulky tert-leucinate group is a key factor, with the (S)-configuration allowing for a more favorable interaction within the receptor's binding pocket. researchgate.net

Compound Names Table

AbbreviationFull Chemical Name
This compoundMethyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
JWH-018Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
CP 55,9402-((1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
5F-AMBICA(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-valinamide
5F-AMBMethyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate
5F-ADBMethyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
AMB-FUBINACAMethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate
MDMB-FUBINACAMethyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
5F-MDMB-PINACAMethyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
AB-CHMINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AB-FUBINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
ADB-CHMINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
5F-Cumyl-PEGACLONE5-fluoro-1-pentyl-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Cumyl-PEGACLONE1-pentyl-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
ADB-BUTINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide
AB-4CN-BUTICAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-cyanobutyl)-1H-indole-3-carboxamide
MMB-4CN-BUTINACAMethyl (1-(4-cyanobutyl)-1H-indazole-3-carbonyl)-L-valinate
MDMB-4F-BUTICAMethyl (1-(4-fluorobutyl)-1H-indole-3-carbonyl)-L-valinate
MDMB-4F-BUTINACAMethyl (1-(4-fluorobutyl)-1H-indazole-3-carbonyl)-L-valinate
ADMB-5′Br-INACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide
APICAN-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide
APINACAN-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide
AM-22011-(5-fluoropentyl)-3-(1-naphthoyl)indole
THJ-22011-(5-Fluoropentyl)-1H-indol-3-ylmethanone
ADB-FUBICAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide
5F-AB-PINACA-COOH(S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid
AB-CHMINACA-COOH(S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid
5F-ADB-PINACA-COOH(S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
ADB-CHMICA-COOH(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid
ADB-CHMINACA-COOH(S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
ADB-FUBICA-COOH(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid
ADB-FUBINACA-COOH(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
MDMB-CHMCZCAMethyl 2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate
EG-018Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone
5F-AMBICA(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-valinamide
5F-AMBMethyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate
UR-144(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
STS-135N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
4F-MDMB-BICAMethyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
5F-MPP-PICAMethyl (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-prolinate
MMB-4en-PICAMethyl (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate
CUMYL-CBMICA1-(cyclohexylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
ADB-BINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide
APP-BINACAN-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-butyl-1H-indazole-3-carboxamide
4F-MDMB-BINACAMethyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
MDMB-4en-PINACAMethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate
A-CHMINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
5F-AB-P7AICAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
5F-MDMB-P7AICAMethyl (1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-L-valinate
5F-AP7AICAN-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
5F-MMB-PICAMethyl (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-valinate
5F-MDMB-PICAMethyl (S)-2-((1-(5-fluoropentyl)-1H-indole-3-carbonyl)amino)-3,3-dimethylbutanoate
MMB-FUBINACAMethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate
5F-MMB-PINACAMethyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate

Modulation of Other Ion Channels and Receptors (e.g., T-type Calcium Channels)

Beyond its well-documented activity at cannabinoid receptors, research has revealed that this compound also modulates the function of other critical physiological targets, including T-type calcium channels. nih.govcornell.edu These channels are involved in regulating rhythmicity in the heart and brain, and their modulation may represent an alternative mechanism contributing to the compound's observed toxic effects, such as seizures and cardiac arrhythmias. nih.govcornell.edugenscript.com

Studies utilizing fluorescence-based and electrophysiology assays on human T-type calcium channels expressed in HEK293 cells have demonstrated that this compound is a potent blocker of the Cav3.2 subtype. nih.govbiorxiv.org The compound was found to have an IC50 value of 1.5 μM for Cav3.2 inhibition. nih.govcornell.edugenscript.combiorxiv.org The inhibitory action of this compound on Cav3.2 channels is state-dependent; its blocking effect is significantly enhanced when the channel is in a slow-inactivated state. biorxiv.org Specifically, current inhibition increases from approximately 47% to 80% when the channel is held in this conformation. nih.govcornell.edugenscript.combiorxiv.orgbiorxiv.org

Electrophysiological analysis further elucidated the specific effects of this compound on channel kinetics. The compound significantly shifts the half-activation potential (V0.5) of Cav3.2 by approximately -7mV, facilitating channel opening at more negative membrane potentials. nih.govcornell.edugenscript.combiorxiv.orgresearchgate.net However, it exerts little to no effect on the steady-state inactivation of the channel. nih.govgenscript.combiorxiv.orgresearchgate.net This modulation profile is distinct from that of phytocannabinoids like Δ⁹-THC and CBD, which are known to significantly alter the voltage-dependence of inactivation. cornell.edubiorxiv.orgbiorxiv.org Unlike Δ⁹-THC, this compound does not produce a frequency-dependent block. nih.govcornell.edugenscript.com This potent and distinct modulation of T-type calcium channels suggests a potential mechanism for some of the compound's physiological effects and highlights a possible off-target interaction that is independent of cannabinoid receptor activation. nih.govcornell.edu

Table 1: Electrophysiological Effects of this compound on Cav3.2 T-type Calcium Channels

ParameterFindingReference
Target ChannelCav3.2 (human T-type calcium channel) nih.govbiorxiv.org
Inhibitory Potency (IC50)1.5 μM nih.govcornell.edugenscript.combiorxiv.org
State-Dependent InhibitionCurrent inhibition increased from 47% to 80% in the slow-inactivated state. nih.govcornell.edubiorxiv.org
Half-Activation Potential (V0.5)Significantly shifted by -7 mV (from -47 mV to -54.8 mV). nih.govbiorxiv.orgresearchgate.net
Steady-State Inactivation (SSI)No significant effect observed. nih.govbiorxiv.orgresearchgate.net
Frequency-Dependent BlockNot produced. nih.govcornell.edugenscript.com

Computational and In Silico Pharmacology

Computational chemistry, particularly Density Functional Theory (DFT), has been an indispensable tool for the detailed structural and electronic characterization of this compound. researchgate.netresearchgate.net DFT calculations are crucial for determining the absolute configuration of chiral molecules. For this compound, which possesses a stereocenter in its L-tert-leucinate moiety, DFT has been used to compare calculated vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra with experimental data from seized samples. researchgate.netresearchgate.netbeilstein-journals.org This comparative approach has definitively established the (S)-configuration as the form predominantly found in illicit products. researchgate.netresearchgate.net

DFT is also employed to analyze the molecule's fundamental physicochemical properties. nih.govacs.org Electrostatic potential analysis reveals that electrons are primarily distributed on the indole core and the oxygen atoms of the amide linker and ester head. nih.govacs.org The oxygen of the amide is significantly more electron-rich than the ester oxygen, a property attributed to the electron-withdrawing effect of the amide carboxyl group being conjugated with the indole core. nih.govacs.org Frontier molecular orbital analyses, such as calculating the HOMO-LUMO energy gap (reported as 5.24 eV), provide insights into the molecule's chemical reactivity and electronic excitation properties. nih.govacs.org

Furthermore, DFT methods are used to perform conformational searches and geometry optimizations to identify the most stable three-dimensional structures of the molecule. d-nb.info The resulting low-energy conformers are then used for subsequent calculations, such as the simulation of infrared (IR) spectra, which aids in the analytical identification of the compound. researchgate.netd-nb.info These computational analyses provide a foundational understanding of the molecule's structure, stability, and spectroscopic characteristics that is often unattainable through experimental methods alone. researchgate.net

Molecular modeling and docking simulations have provided critical insights into how this compound and related synthetic cannabinoids interact with the human CB1 receptor at an atomic level. frontiersin.orgnih.gov These in silico techniques are used to build computational models of the ligand-receptor complex, predicting the binding pose and key intermolecular interactions that govern affinity and efficacy. frontiersin.org

Docking studies help to rationalize the structure-activity relationships (SAR) observed in laboratory experiments. frontiersin.org For instance, research on chlorinated analogues of this compound showed that substitutions at specific positions on the indole core could either reduce or retain high binding affinity for the hCB1 receptor. mdpi.comresearchgate.net Molecular modeling can explain these findings by showing how the substituted ligand fits within the receptor's binding pocket and which interactions are favorable or unfavorable. mdpi.com

Simulations have revealed that the binding of indole-based carboxamide synthetic cannabinoids involves specific interactions within the CB1 receptor. frontiersin.org Key interactions often include π-π stacking between the ligand's indole core and aromatic residues in the receptor, such as Phenylalanine. frontiersin.org For this compound specifically, modeling studies have highlighted the importance of hydrogen bond formation with the amide group's oxygen and hydrophobic interactions involving the cyclohexyl tail. nih.govacs.org

Table 2: Compound Names Mentioned in Article

Abbreviation/Common NameChemical Name
This compoundMethyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
AMB-CHMINACAMethyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylbutanoate
Δ⁹-THCΔ⁹-Tetrahydrocannabinol
CBDCannabidiol
MDMB-FUBICAMethyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
MDMB-CHMCZCAMethyl 2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate
CP 55,9402-((1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
JWH-018Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
5F-MDMB-PICAMethyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
5F-MMB-PICAMethyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3-methylbutanoate
MDMB-FUBINACAMethyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Forensic and Epidemiological Research Contexts of Mdmb Chmica

Analytical Challenges in Forensic Toxicology of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents significant analytical challenges for forensic toxicology laboratories. tandfonline.comthermofisher.comnih.gov The sheer number and chemical diversity of these substances, which are often created to circumvent existing drug laws, make their detection and identification a complex task. thermofisher.comnih.gov One of the primary hurdles is the constant influx of new compounds, requiring laboratories to continuously update their analytical methods and reference material libraries. tandfonline.comnih.gov

Key challenges in the forensic toxicology of NPS, including MDMB-CHMICA, include:

Lack of Reference Standards: The novelty of many NPS means that certified reference materials are often unavailable, hindering the validation of analytical methods and the accurate quantification of the substance in biological samples. tandfonline.comnih.gov

Rapid Metabolism: Many synthetic cannabinoids, including this compound, are rapidly metabolized in the body. This results in very low concentrations of the parent compound in biological fluids, making detection difficult. nih.gov Analysts must often target metabolites, which requires additional research to identify the major metabolic pathways.

Matrix Effects: Biological matrices such as blood, urine, and hair are complex, and their components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods. core.ac.ukfrontiersin.org This can affect the sensitivity and accuracy of the results. For example, the matrix effect has been observed to decrease the peak area of this compound in some analytical methods. core.ac.uk

Isomeric and Structurally Similar Compounds: The existence of numerous isomers and structurally similar analogues of synthetic cannabinoids makes their differentiation challenging. acs.org This requires high-resolution analytical techniques to ensure accurate identification.

Keeping Pace with a Dynamic Market: The NPS market is incredibly dynamic, with new substances appearing and disappearing in a matter of months. ojp.gov This short turnaround time places a significant burden on forensic laboratories to develop, validate, and implement new detection methods quickly. ojp.gov

To address these challenges, forensic laboratories are increasingly adopting non-targeted testing protocols and high-resolution mass spectrometry (HRAM MS) to screen for a broader range of substances and identify unknown compounds. thermofisher.comojp.govnih.gov

Prevalence and Market Dynamics of this compound within NPS Landscape

This compound emerged on the European drug market around August 2014 and quickly became a prevalent synthetic cannabinoid. europa.eumdpi.com Data from law enforcement seizures and forensic laboratories indicated its widespread availability and use. For instance, in a German study comparing synthetic cannabinoid intoxications before and after a new law in 2016, this compound was the most prevalent synthetic cannabinoid in the period before the law change, found in 24 cases. ofdt.frtandfonline.com Similarly, a 2015 study in Hungary identified this compound as the most frequently detected synthetic cannabinoid that year. mdpi.com

The market for this compound was characterized by:

Source and Trafficking: Bulk powders of this compound were primarily produced by chemical companies in China and then imported into Europe. europa.eu It was then either sold as a powder or processed into commercial smoking mixtures. europa.eu In October 2015, China placed this compound under national drug control legislation. europa.eu

Product Forms: this compound was commonly found in herbal smoking mixtures, often sold under various brand names without disclosing the presence of the synthetic cannabinoid. ofdt.frdrugsandalcohol.ie It was also seized in powder form and, more recently, has been identified in e-liquids for use in electronic cigarettes. ofdt.frcapes.gov.br

Prevalence in Seizures: By July 2016, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol had been notified of over 120 kg of this compound seized, with approximately 67 kg as herbal material and 46 kg in powder form. europa.eu One of the largest single seizures was 40 kg of highly pure powder originating from China. europa.eu In the UK, between 2015 and 2016, this compound was one of the most prevalent NPS detected in prisons. www.gov.uk

Co-occurrence with Other Substances: Seized samples containing this compound often contained other substances. In 31% of reported seizures, it was mixed with other compounds, frequently other synthetic cannabinoids like 5F-AMBICA, 5F-AMB, and AB-CHMINACA. ofdt.fr

The prevalence of specific synthetic cannabinoids can shift rapidly due to legislative changes and the introduction of new compounds. ofdt.frtandfonline.commdpi.com For example, after the implementation of new drug laws in Germany, the prevalence of this compound decreased, while other synthetic cannabinoids like 5F-ADB became more common. ofdt.frtandfonline.com

Matrix-Specific Detection Methodologies in Seized Materials

The detection and analysis of this compound in seized materials depend on the form in which it is found. Forensic laboratories employ various analytical techniques to identify and quantify the compound in different matrices.

Analysis in Herbal Mixtures and Vape Pods

This compound is frequently found sprayed onto or mixed with herbal materials. It has also been detected in the liquid contents of vape pods.

Herbal Mixtures: The concentration of this compound in herbal mixtures can vary significantly, with reported concentrations ranging from 1% to 8%. ofdt.fr Analysis typically involves extracting the active compounds from the plant material using a suitable solvent, followed by identification using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Vape Pods and E-liquids: The emergence of synthetic cannabinoids in e-liquids and vape pods presents a new challenge. capes.gov.brresearchgate.net These liquid matrices require specific extraction methods to isolate the cannabinoids from other components like propylene (B89431) glycol, vegetable glycerin, and flavorings before analysis by MS techniques. researchgate.netkcl.ac.uk

Detection in Powder Samples and E-liquids

This compound has been seized in powder form, often with high purity.

Powder Samples: Analysis of powder samples has revealed very high concentrations of this compound, often 95% or more. ofdt.fr These samples are typically analyzed using a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), to confirm the structure and purity of the compound. researchgate.netbeilstein-journals.org

E-liquids: The detection of this compound in e-liquids is a growing concern. One study reported the full characterization of this compound in an e-liquid for the first time. kcl.ac.uk The analysis of e-liquids often involves dilution with a suitable solvent followed by direct analysis using LC-MS or GC-MS. kcl.ac.uk

The following table provides a summary of analytical techniques used for the detection of this compound in various seized materials.

MatrixAnalytical Techniques Used
Herbal Mixtures GC-MS, LC-MS, Isotope Ratio Mass Spectrometry (IRMS) ofdt.frnih.govresearchgate.net
Vape Pods/E-liquids HPLC-DAD, HRMS, NMR, GC-MS capes.gov.brresearchgate.netkcl.ac.uk
Powder Samples NMR, HR-MS, Tandem Mass Spectrometry, Chiral HPLC ofdt.frresearchgate.netbeilstein-journals.org

Impurity Profiling for Forensic Intelligence and Source Tracing

Impurity profiling is a powerful forensic tool used to establish links between different drug seizures, identify manufacturing routes, and trace the origin of illicit substances. uni-rostock.de For synthetic cannabinoids like this compound, which are often produced in clandestine laboratories, the analysis of synthesis-related impurities can provide valuable intelligence.

The process involves:

Identification and Characterization of Impurities: Researchers have identified and structurally elucidated numerous key impurities in seized this compound samples. researchgate.netresearchgate.net These impurities can arise from starting materials, side reactions, or degradation products.

Development of Analytical Methods: Ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) is a key technique for separating and detecting these impurities. nih.govresearchgate.net

Multivariate Data Analysis: Statistical methods like Principal Component Analysis (PCA) are used to analyze the complex impurity profiles and identify clusters of samples with similar chemical signatures, suggesting a common origin or synthesis batch. uni-rostock.deresearchgate.net

A study on the impurity profiling of this compound successfully identified fifteen key impurities. researchgate.net By analyzing these impurities, researchers were able to gain insights into the manufacturing process and the precursor chemicals used. researchgate.netresearchgate.net Another study combined impurity profiling with isotope ratio mass spectrometry (IRMS) to link different seizures. nih.gov This combined approach allowed for the identification of large shipments of this compound likely produced from the same precursor material and subsequently refined into individual synthesis batches. nih.gov

Evolution of Synthetic Cannabinoids and this compound's Position in Generations of SCs

The landscape of synthetic cannabinoids (SCs) has been marked by a rapid and continuous evolution since they first appeared on the drug market. This evolution is often categorized into "generations," characterized by distinct structural features and modifications designed to evade legal controls and enhance potency.

First Generation: The first generation of SCs, emerging around 2008, included compounds like JWH-018, which belongs to the naphthoylindole family. unodc.orgspringermedizin.de

Subsequent Generations: Later generations saw significant structural diversification. This included changes to the core structure (e.g., from indole (B1671886) to indazole), modifications to the linker group (e.g., introducing esters and amides), and alterations to the tail group. unodc.org A major shift occurred in 2013 with the introduction of indazole-based SCs with amide and ester linkers. unodc.org

This compound, which appeared in 2014, is an indole-3-carboxamide derivative and represents a significant compound within this evolutionary timeline. nih.govofdt.fr It was the first synthetic cannabinoid receptor agonist to be formally risk-assessed by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.goveuropa.eu Its structure, featuring a tert-leucinate moiety, places it among the more structurally complex synthetic cannabinoids that have emerged. acs.org The continuous development of new analogs, such as MDMB-CHMCZCA (the carbazole (B46965) analog of this compound), highlights the ongoing efforts by clandestine chemists to create new, unregulated substances. beilstein-journals.orgnih.gov

The following table outlines the key structural features of different generations of synthetic cannabinoids.

GenerationKey Structural FeaturesExample CompoundsYear of Emergence (Approx.)
First Generation NaphthoylindolesJWH-0182008
Second Generation Modifications to tail group (e.g., fluorination)AM-2201~2011
Third Generation Indazole and carbazole cores, amide/ester linkersAB-CHMINACA, this compound~2013-2014
Fourth/Fifth Generations Further structural modifications, new core systems5F-MDMB-PINACA, CUMYL-PeGaClone2013-2020

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

  • Methodological Answer : Collaborate with computational chemists for QSAR modeling, forensic toxicologists for metabolite identification, and clinicians for translational relevance. For example, integrate cryo-EM structures of CB1-MDMB-CHMICA complexes with molecular dynamics simulations .

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